3-(2-Ethoxyphenyl)-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea
Description
Table 1: Key Structural and Chemical Properties
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₂₀H₂₂N₄O₂ |
| Molecular Weight | 350.42 g/mol |
| CAS Registry Number | 1448044-60-7 |
| SMILES Notation | CCOC1=CC=CC=C1C(=O)N(CC)N(CC2=CN=C3N2C=CC=C3) |
The compound’s three-dimensional conformation is influenced by the planar imidazo[1,2-a]pyridine system and the flexible urea linkage, which adopts a non-coplanar arrangement due to steric interactions between the ethyl and ethoxyphenyl groups. X-ray crystallographic studies of analogous imidazo[1,2-a]pyridine ureas reveal intramolecular hydrogen bonding between the urea carbonyl oxygen and adjacent NH groups, stabilizing the overall structure.
Historical Context in Heterocyclic Urea Derivative Research
Urea derivatives have played a pivotal role in medicinal chemistry since the 19th century, with their utility expanding significantly following the discovery of sulfonylurea antidiabetics in the 1940s. The integration of heterocyclic scaffolds, such as imidazo[1,2-a]pyridine, into urea-based compounds emerged in the late 20th century as researchers sought to enhance target specificity and metabolic stability. Early work focused on simple aryl ureas, but advancements in synthetic methodologies—particularly transition-metal-catalyzed cross-coupling and cyclization reactions—enabled the incorporation of complex heterocycles.
The development of this compound reflects two broader trends:
- Hybrid Pharmacophore Design : Combining imidazo[1,2-a]pyridine’s aromatic π-stacking capabilities with urea’s hydrogen-bonding proficiency to improve receptor binding.
- Solubility Optimization : Introducing ethoxy and ethyl substituents to balance lipophilicity and aqueous solubility, addressing limitations of earlier heterocyclic ureas.
Notably, the compound’s synthesis builds on methods reported for related 2-arylimidazo[1,2-a]pyridines, such as DBU-catalyzed cyclization of 2-aminopyridines with phenacyl bromides in aqueous ethanol. This green chemistry approach aligns with modern emphasis on sustainable synthetic routes.
Position Within Imidazo[1,2-a]pyridine Pharmacophores
Imidazo[1,2-a]pyridine derivatives are renowned for their broad pharmacological profiles, including antiviral, anticancer, and anxiolytic activities. The 3-position of the imidazo[1,2-a]pyridine ring is a critical modification site, as substitution here influences both electronic properties and steric interactions with biological targets. In this compound, the methylene-linked urea group at position 3 introduces a conformationally flexible side chain that can adopt multiple binding modes in enzyme active sites.
Comparative Analysis with Analogous Structures
| Compound | Substituent at C3 | Key Pharmacological Feature |
|---|---|---|
| Zolimidine | –SO₂NH₂ | Gastroprotective agent |
| Alpidem | –CH₂–N(CH₃)₂ | Anxiolytic (GABAergic activity) |
| 3-(2-Ethoxyphenyl)-1-ethyl-1-urea | –CH₂–N(CO–NH–C₂H₅)–C₆H₄–OCH₂CH₃ | Kinase inhibition (hypothesized) |
The urea moiety in this compound distinguishes it from classical imidazo[1,2-a]pyridine drugs, enabling unique interactions such as:
Properties
IUPAC Name |
3-(2-ethoxyphenyl)-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-3-22(14-15-13-20-18-11-7-8-12-23(15)18)19(24)21-16-9-5-6-10-17(16)25-4-2/h5-13H,3-4,14H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVZDZMESSHYTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C2N1C=CC=C2)C(=O)NC3=CC=CC=C3OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyphenyl)-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[1,2-a]pyridine core. This can be achieved through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions .
Next, the ethoxyphenyl group is introduced via a nucleophilic substitution reaction. This step often involves the reaction of an ethoxyphenyl halide with the imidazo[1,2-a]pyridine derivative in the presence of a base such as potassium carbonate .
Finally, the urea moiety is formed by reacting the intermediate with an isocyanate or by using a phosgene-free method involving carbamoyl chloride . The reaction conditions typically require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxyphenyl)-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenol derivatives under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazo[1,2-a]pyridine ring can undergo electrophilic substitution reactions, particularly at the 3-position, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), sulfonyl chlorides.
Major Products
The major products formed from these reactions include phenol derivatives, amines, and various substituted imidazo[1,2-a]pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the role of imidazo[1,2-a]pyridine derivatives, including 3-(2-Ethoxyphenyl)-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea, as promising candidates in cancer therapy. These compounds have been investigated for their ability to inhibit specific pathways involved in tumor growth and metastasis.
Case Study: ENPP1 Inhibition
A related study on imidazo[1,2-a]pyrazine derivatives demonstrated their effectiveness as ENPP1 inhibitors. ENPP1 is known to negatively regulate the cGAS-STING pathway, which plays a vital role in immune response against tumors. Compounds similar to this compound have shown significant inhibitory activity against ENPP1, enhancing the expression of immune response genes and demonstrating promising antitumor efficacy in murine models .
Enzyme Inhibition
The urea moiety in this compound suggests potential applications as an enzyme inhibitor. Urea derivatives are known for their ability to inhibit various enzymes, including urease and certain kinases.
Urease Inhibition
Research has indicated that urea derivatives can effectively inhibit urease activity, which is significant in treating conditions such as urinary tract infections and gastric ulcers caused by Helicobacter pylori. The structure of the compound allows it to interact with the active site of urease, thereby blocking its function .
Synthesis and Derivative Development
The synthesis of this compound involves multi-step reactions that can yield various derivatives with enhanced biological activity. The development of these derivatives is crucial for optimizing therapeutic efficacy and reducing side effects.
Synthetic Pathways
Recent advancements in synthetic methodologies have facilitated the creation of diverse libraries of imidazo[1,2-a]pyridine derivatives. Techniques such as Ugi reactions and palladium-catalyzed cyclizations have been employed to streamline synthesis while maintaining high yields and purity levels .
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyphenyl)-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The imidazo[1,2-a]pyridine moiety is known to interact with GABA receptors, which could explain some of its neurological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pharmacological Activity
Imidazo[1,2-a]pyridin-2(3H)-one Derivatives
- Example : (E)-3-((2-Fluorophenyl)(hydroxy)methylene)imidazo[1,2-a]pyridin-2(3H)-one
- Key Features : Fluorophenyl substituent and mesoionic form.
- Comparison : The fluorine atom’s electron-withdrawing nature may enhance metabolic stability but reduce lipophilicity compared to the ethoxy group in the target compound. The mesoionic form in this derivative could improve solubility but may compromise stability under physiological conditions .
Urea-Linked Imidazo[1,2-a]pyridine Derivatives
- Example: 1-(3-{7-[2-(4-methyl-piperazin-1-yl)-pyrimidin-5-yl]-imidazo[1,2-a]pyridin-3-yl}-phenyl)-3-(2,2,2-trifluoro-ethyl)-urea Key Features: Trifluoroethyl group and piperazinyl-pyrimidine substituent. However, the bulky trifluoroethyl group may reduce binding pocket compatibility in certain targets .
Sulfonylurea Herbicides
- Example : Sulfosulfuron (imidazo[1,2-a]pyridine sulfonylurea)
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s ethoxy group provides moderate LogP (~2.8), optimizing membrane permeability without excessive hydrophobicity.
- Polar Surface Area (PSA) : Lower PSA (~75 Ų) compared to sulfosulfuron (132 Ų) suggests better oral absorption .
Biological Activity
3-(2-Ethoxyphenyl)-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, particularly focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name: this compound
- CAS Number: 1448044-60-7
- Molecular Formula: C17H20N4O2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Research indicates that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit potent inhibition against various kinases such as FLT3, which is crucial in the context of leukemia treatment. The binding affinity and inhibition mechanisms are essential for understanding its therapeutic potential.
Table 1: Binding Affinities and Inhibition Potencies
| Compound | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | FLT3 | 0.12 | |
| Other Derivative A | FLT3 | 0.05 | |
| Other Derivative B | GSK-3β | 0.14 |
Anticancer Activity
Studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays conducted on various cancer cell lines revealed that the compound effectively inhibits cell proliferation.
Case Study:
In a study involving acute myeloid leukemia (AML) cell lines, this compound showed a marked decrease in cell viability with an IC50 value indicating potent activity. The mechanism was linked to apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. It demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.06 | |
| Escherichia coli | 0.12 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the imidazo[1,2-a]pyridine core significantly influence biological activity. Substituents at the phenyl ring can enhance or reduce potency against specific targets.
Q & A
Advanced Research Question
- Molecular Docking : Schrodinger Suite or AutoDock Vina models interactions with kinase domains (e.g., DDR1 PDB: 4BKJ). Key residues: Lys44, Glu66, and Asp84 .
- QSAR Modeling : Utilize CoMFA or CoMSIA to correlate substituent electronic properties (Hammett σ) with IC values .
- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER or GROMACS). RMSD <2 Å indicates stable binding .
What safety protocols are recommended for handling this compound?
Basic Research Question
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (TLV-TWA: 0.1 mg/m³) .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .
How can researchers develop robust analytical methods for quantifying this compound in biological matrices?
Advanced Research Question
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in water/acetonitrile). LOQ: 1 ng/mL in plasma .
- Sample Preparation : Protein precipitation with acetonitrile (3:1 v/v) followed by centrifugation (14,000 rpm, 10 min) .
- Validation : Assess linearity (1–1000 ng/mL), intra-/inter-day precision (<15% RSD), and recovery (>85%) per FDA guidelines .
What factors influence the compound’s stability during storage?
Basic Research Question
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Solvent : Use anhydrous DMSO for stock solutions; avoid aqueous buffers (pH >7 accelerates hydrolysis) .
- Lyophilization : For long-term stability, lyophilize with trehalose (1:1 w/w) and store under argon .
How does crystallography aid in understanding the compound’s mechanism of action?
Advanced Research Question
- Crystal Packing Analysis : Reveals intermolecular interactions (e.g., C–H···O bonds) that stabilize the active conformation .
- Torsion Angles : Dihedral angles between the ethoxyphenyl and imidazo[1,2-a]pyridine groups (e.g., 54.23°) correlate with steric effects in binding pockets .
- Electron Density Maps : Validate protonation states (e.g., urea NH groups) critical for hydrogen bonding with targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
